molecular formula C5H6N2O3 B12352038 2,6-Dioxo-1,3-diazinane-4-carbaldehyde

2,6-Dioxo-1,3-diazinane-4-carbaldehyde

Cat. No.: B12352038
M. Wt: 142.11 g/mol
InChI Key: HSXLNRYVHYAXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dioxo-1,3-diazinane-4-carbaldehyde is a six-membered heterocyclic compound featuring a saturated diazinane ring (two nitrogen atoms at positions 1 and 3) with two ketone groups at positions 2 and 6 and a carbaldehyde substituent at position 4. The saturated ring distinguishes it from aromatic pyrimidine or purine derivatives, while the carbaldehyde group introduces unique reactivity, such as susceptibility to nucleophilic addition or Schiff base formation.

Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

2,6-dioxo-1,3-diazinane-4-carbaldehyde

InChI

InChI=1S/C5H6N2O3/c8-2-3-1-4(9)7-5(10)6-3/h2-3H,1H2,(H2,6,7,9,10)

InChI Key

HSXLNRYVHYAXGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Formyl-uracil monohydrate typically involves the oxidation of 6-methyluracil. One common method includes the use of selenium dioxide as an oxidizing agent in the presence of acetic acid. The reaction is carried out under reflux conditions, leading to the formation of 6-Formyl-uracil, which is then hydrated to obtain the monohydrate form .

Industrial Production Methods: Industrial production of 6-Formyl-uracil monohydrate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Formyl-uracil monohydrate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydrogen atoms on the uracil ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed:

Scientific Research Applications

6-Formyl-uracil monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Formyl-uracil monohydrate involves its interaction with nucleic acids and proteins. The formyl group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases. This interaction can affect the function of proteins and nucleic acids, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Barbiturate Derivatives (1,3-Dimethylpyrimidine-2,4,6-trione Analogs)

Example Compounds :

  • 5-[(1,3-Dimethyl-2,4,6-trioxo-tetrahydropyrimidin-5(6H)-ylidene)-(methylthio)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate (Compound 5)
  • 5,5′-(Methylsulfinylmethanediylidene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) (Compound 7)

Key Comparisons :

Parameter 2,6-Dioxo-1,3-diazinane-4-carbaldehyde Barbiturate Derivatives
Core Structure Saturated diazinane ring Partially saturated pyrimidine ring
Functional Groups 2,6-dioxo, 4-carbaldehyde Multiple ketones (2,4,6-trioxo), methylthio/sulfinyl substituents
Reactivity Aldehyde participates in Schiff base formation Sulfur-containing groups undergo oxidation (e.g., methylthio → sulfinyl)
Crystallography Not reported Crystal structures resolved for analogs (e.g., Compound 6, 8, 9) using methods like SHELX
Applications Not reported Synthetic intermediates for zwitterionic compounds (e.g., Compound 9)

Insights :
The carbaldehyde group in 2,6-dioxo-1,3-diazinane-4-carbaldehyde differentiates it from sulfur-modified barbiturates, which prioritize redox-driven transformations. The saturated diazinane ring may confer greater conformational flexibility compared to the rigid pyrimidine backbone in barbiturates.

TRPA1 Inhibitors (Purin-7-yl Derivatives)

Example Compounds :

  • HC-030031: 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide
  • CHEM-5861528: 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(butan-2-yl)phenyl]acetamide

Key Comparisons :

Parameter 2,6-Dioxo-1,3-diazinane-4-carbaldehyde TRPA1 Inhibitors
Core Structure Diazinane Purine
Functional Groups Carbaldehyde, dioxo Dioxo, acetamide, alkylphenyl substituents
Biological Activity Not reported TRPA1 antagonism (IC₅₀: 4–10 μM)
Therapeutic Use Not reported Anti-inflammatory (e.g., asthma models)
Synthetic Complexity Likely simpler due to fewer substituents Requires multi-step functionalization (e.g., acetamide linkage)

Insights :
While TRPA1 inhibitors leverage acetamide and alkylphenyl groups for target engagement, the carbaldehyde in 2,6-dioxo-1,3-diazinane-4-carbaldehyde could enable covalent interactions (e.g., with lysine residues) but may also increase off-target reactivity.

Dioxane/Dioxepane-Based Esters

Example Compound :

  • Ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate (Cyclic-6)

Key Comparisons :

Parameter 2,6-Dioxo-1,3-diazinane-4-carbaldehyde Dioxane/Dioxepane Esters
Core Structure Diazinane 1,4-dioxane/dioxepane
Functional Groups Carbaldehyde, dioxo Ester, dioxo, alkyl chains
Physical Properties Not reported High density, tunable TAN/TBN via titration
Analytical Methods FTIR (C=O stretch ~1700 cm⁻¹), NMR FTIR, NMR, GC-MS (similar techniques)
Applications Not reported Lubricant additives, fine chemicals

Insights : The diazinane scaffold offers nitrogen-based polarity, contrasting with the oxygen-rich dioxane/dioxepane esters. The carbaldehyde group may limit stability in industrial applications compared to ester functionalities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.